2,5,8,11,14-Pentaoxahexadecan-16-oic acid
Overview
Description
m-PEG5-CH2COOH is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.
Scientific Research Applications
Cancer Prevention and Therapy
Oleanolic acid, a pentacyclic triterpenoid, and its synthetic derivatives, including 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, have shown promising potential in cancer prevention and therapy. These compounds can modulate multiple signaling pathways in tumor cells and have exhibited potent antiangiogenic and antitumor activities in rodent cancer models. They are currently under evaluation in clinical studies (Shanmugam et al., 2014).
Gibberellin Biosynthesis
Kaur-16-en-7β-ol-19-oic acid, a derivative in the gibberellin biosynthesis pathway, has been shown to stimulate leaf sheath growth in dwarf -5 mutant of Zea mays and can be converted to gibberellin A3 in Gibberella fujikuroi mycelial suspensions, suggesting its role as an intermediate in gibberellin biosynthesis (Lew & West, 1971).
Metalorganic Chemical Vapor Deposition
The adducts of barium complexes with 2,5,8,11,14-pentaoxaheptadecane (tetraglyme) have been studied for their application in metalorganic chemical vapor deposition. These complexes have been characterized for their thermal stability and solid-state structure, indicating potential utility in the deposition of barium fluoride films (Gardiner et al., 1991).
Atmospheric Chemistry
In atmospheric chemistry, 2,5,8,11,14-pentaoxapentadecane and related compounds have been identified in PM2.5 samples, suggesting their role in the formation of secondary organic aerosols. These findings contribute to understanding the composition and sources of atmospheric particulate matter (Edney et al., 2003).
Solution Chemistry
Studies on the excess volumes of binary mixtures formed by 2,5,8,11,14-pentaoxapentadecane with homologous n-alkanes have provided insights into the solution chemistry of these compounds. Such research helps in understanding their interaction and miscibility properties (Treszczanowicz et al., 1990).
Ultrasensitive Copper Detection
In the field of analytical chemistry, 16-mercaptohexadecanoic acid capped CdSe quantum dots have been used for ultrasensitive copper(II) detection. This approach utilizes enhanced photoluminescence for rapid and reliable detection, with potential applications in mixed-ion solutions and physiological fluids (Chan et al., 2010).
Analgesic and Antiinflammatory Activity
Kaur-16-en-19-oic acid, isolated from Annona reticulata bark, has demonstrated significant analgesic and antiinflammatory activity. This research contributes to the understanding of natural compounds with potential therapeutic applications (Chavan et al., 2012).
Magnetic Particle Coatings
16-Mercaptohexadecanoic acid has been used to create self-assembled monolayer coatings on nanosized magnetic particles. These coated particles have potential applications in biological cell separation and gold recovery, demonstrating the versatility of this compound in nanotechnology applications (Liu & Xu, 1995).
properties
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O7/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11(12)13/h2-10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTZAHIJJCRGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166842 | |
Record name | 2,5,8,11,14-Pentaoxahexadecan-16-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11,14-Pentaoxahexadecan-16-oic acid | |
CAS RN |
16024-66-1 | |
Record name | 3,6,9,12,15-Pentaoxahexadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16024-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5,8,11,14-Pentaoxahexadecan-16-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5,8,11,14-Pentaoxahexadecan-16-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5,8,11,14-pentaoxahexadecan-16-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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